1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride
Description
1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride is a chemical compound with the empirical formula C11H12F3NO · HCl and a molecular weight of 267.68 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropylmethanamine moiety. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H13ClF3N |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10;/h1-4H,5-7,15H2;1H |
InChI Key |
HAQFXMKGSORKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions using suitable reagents and catalysts.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the phenyl ring: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Formation of the methanamine group:
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in substitution reactions under acidic or basic conditions. Key examples include:
The trifluoromethyl group enhances electrophilicity at the para position of the phenyl ring, enabling nucleophilic aromatic substitution with strong nucleophiles like amines or alkoxides at elevated temperatures (70–90°C) .
Amino Group Alkylation/Arylation
The methanamine moiety undergoes alkylation via SN2 mechanisms or transition-metal-catalyzed coupling:
| Substrate | Catalyst/Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzylated derivative | >90% | |
| 4-Bromopyridine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Aryl amine conjugate | 76% |
Steric hindrance from the cyclopropyl group limits reactivity with bulky electrophiles, favoring smaller alkylating agents.
Oxidation:
-
Amine oxidation : Treatment with H₂O₂/Na₂WO₄ converts the primary amine to a nitro group (58% yield), though overoxidation to nitroso derivatives is observed at higher temperatures .
-
Cyclopropane ring oxidation : Ozone or RuO₄ cleaves the cyclopropane ring to form diketones (non-productive pathway, <20% yield) .
Reduction:
-
Catalytic hydrogenation : H₂/Pd-C reduces the cyclopropane ring to a propane moiety, destroying the core structure (undesired) .
Salt Formation and Deprotonation
The hydrochloride salt undergoes pH-dependent equilibria:
| Condition | Species Formed | Application | Source |
|---|---|---|---|
| pH > 10 (NaOH/water) | Free base | Solubilizes in organic solvents (e.g., EtOAc) | |
| pH < 3 (HCl/EtOH) | Protonated ammonium salt | Enhances crystallinity for purification |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective openings:
| Reagent | Conditions | Product | Mechanism | Source |
|---|---|---|---|---|
| HBr/AcOH | 0°C, 2 h | 1-Bromo-3-(4-(trifluoromethyl)phenyl)propane | Electrophilic addition | |
| Rh₂(OAc)₄ | Ethylene, 50°C | Vinylcyclopropane derivative | Transition-metal insertion |
Cross-Coupling Reactions
The aryl trifluoromethyl group enables Suzuki-Miyaura couplings:
| Partner | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivative | 68% | |
| Vinylboronate | PdCl₂(dppf), CsF, THF | Styrenyl-substituted analog | 51% |
Critical Stability Considerations
-
Thermal degradation : Decomposes above 200°C via cyclopropane ring fragmentation (TGA data in).
-
Photoreactivity : UV light (254 nm) induces homolytic C–N bond cleavage (trapped with TEMPO) .
This compound’s reactivity profile highlights its versatility in synthesizing derivatives for pharmaceutical applications, particularly in kinase inhibitors and G-protein-coupled receptor modulators . Future studies should explore enantioselective functionalization of the cyclopropane ring.
Scientific Research Applications
1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethylated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropylmethanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}methanamine hydrochloride: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can lead to differences in chemical reactivity and biological activity.
1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methylamine: This compound lacks the hydrochloride salt form, which can affect its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride, also known as cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the biological activity of various pharmaceuticals by influencing their pharmacokinetics and pharmacodynamics.
- IUPAC Name : cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride
- Molecular Formula : C11H13ClF3N
- CAS Number : 1159825-60-1
- Molecular Weight : 251.68 g/mol
- Purity : 95% .
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly receptors and enzymes involved in neurotransmission and cellular signaling. The trifluoromethyl group enhances lipophilicity, which can improve the ability of the compound to cross cellular membranes and bind to target sites.
Pharmacological Profile
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against specific biological targets. For instance, studies have shown that similar compounds can significantly inhibit serotonin uptake, which is critical for conditions such as depression and anxiety disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- Serotonin Transporter Inhibition :
- Antiproliferative Activity :
- BCAT Inhibition :
Data Table: Summary of Biological Activities
| Activity Type | Compound Reference | Observed Effect |
|---|---|---|
| Serotonin Transport Inhibition | Trifluoromethyl Phenyl Analog | Increased potency for serotonin uptake inhibition |
| Antiproliferative Activity | Related Cyclopropyl Compounds | Significant growth inhibition in cancer cell lines |
| BCAT Inhibition | BCAT Inhibitors | Effective inhibition with IC50 < 20 μM |
Q & A
Q. What synthetic methodologies are most effective for producing 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride?
The compound is typically synthesized via reductive amination or cyclopropanation strategies. For example:
- Reductive amination : Reacting cyclopropane-containing aldehydes with primary amines using NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol .
- Cyclopropane ring formation : Transition metal-catalyzed reactions (e.g., Simmons–Smith) to construct the cyclopropyl moiety before introducing the trifluoromethylphenyl group .
Key considerations : Optimize reaction time (1–24 hours), stoichiometric ratios (e.g., 2.0 equivalents of reducing agent), and solvent polarity to enhance yield (typically 70–97%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integrity (e.g., characteristic coupling constants of 4–6 Hz for adjacent protons) and trifluoromethyl group presence (¹⁹F NMR δ ≈ -60 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated vs. experimental values within 3 ppm error) .
- Polarimetry : For chiral analogs, optical rotation measurements (e.g., +10.0° in D₂O) ensure enantiomeric purity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence biological activity and target selectivity?
The trifluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ≈ 2.5–3.5) .
- Metabolic stability : Resists oxidative degradation due to strong C–F bonds .
- Target interactions : Electron-withdrawing effects modulate receptor binding (e.g., serotonin 2C receptor agonism with EC₅₀ < 100 nM) .
Methodological insight : Comparative assays with non-fluorinated analogs reveal ~10-fold higher potency in trifluoromethyl derivatives .
Q. What structural modifications improve pharmacological profiles?
- Cyclopropane substitution : Electron-deficient aryl groups (e.g., 4-fluorophenyl) enhance target affinity .
- Amine functionalization : N-Benzyl or N-quinolinyl groups improve selectivity for kinase targets (e.g., ALK inhibitors with IC₅₀ < 50 nM) .
Case study : (+)-Diastereomers show superior activity over racemic mixtures in microtubule-stabilizing assays .
Q. How can computational modeling predict binding interactions?
- Molecular docking : Align the compound’s cyclopropane-amine scaffold into receptor active sites (e.g., serotonin 2C receptor) using software like AutoDock Vina .
- QSAR models : Correlate trifluoromethyl position with inhibitory constants (e.g., pIC₅₀) to prioritize synthetic targets .
Validation : Match docking scores (e.g., ΔG = -9.5 kcal/mol) with experimental IC₅₀ values .
Q. What factors govern stability and solubility in preclinical formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
